molecular formula C14H18O2 B8532766 ({4-[(Prop-2-yn-1-yl)oxy]butoxy}methyl)benzene CAS No. 832082-26-5

({4-[(Prop-2-yn-1-yl)oxy]butoxy}methyl)benzene

Cat. No.: B8532766
CAS No.: 832082-26-5
M. Wt: 218.29 g/mol
InChI Key: UKLRQPXRXDRJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({4-[(Prop-2-yn-1-yl)oxy]butoxy}methyl)benzene is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

832082-26-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

4-prop-2-ynoxybutoxymethylbenzene

InChI

InChI=1S/C14H18O2/c1-2-10-15-11-6-7-12-16-13-14-8-4-3-5-9-14/h1,3-5,8-9H,6-7,10-13H2

InChI Key

UKLRQPXRXDRJDJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCCCOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 1:1 mixture of propargyl alcohol (100 mL, 1.72 mol) and anhydrous THF (100 mL) was added sodium hydride (60% w/w dispersion in mineral oil, 14.0 g, 0.35 mol) under nitrogen, portionwise, over 30-35 min. An second reaction mixture was prepared in essentially the same manner. Both reaction mixtures were heated at 40° C. for 2 h and then cooled to room temperature. 4-Benzyloxy-1-bromobutane (90%, 35.0 g, 0.137 mol) was added to each reaction mixture. The resulting solutions were heated at 40° C. for 22 h and then quenched with water (˜5 mL), combined and concentrated in vacuo. The resulting crude product was then partitioned between dichloromethane (2×300 mL) and water (200 mL). The organic phases were removed, washed with saturated brine (150 mL), dried over sodium sulfate, filtered and concentrated in vacuo to afford the crude title intermediate (67 g) as a yellow oil. This oil was then chromatographed on a silica gel column (˜8 kg, 230-400 mesh, flash under 10 psi nitrogen pressure) eluting with dichloromethane (Rf=0.45, dichloromethane). The appropriate fractions were combined and concentrated to give the title intermediate as a clear oil (37.2 g, 0.17 mol, 62% yield).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
Reaction Step One
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14 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods II

Procedure details

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